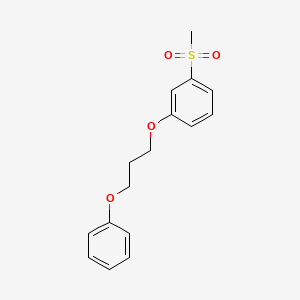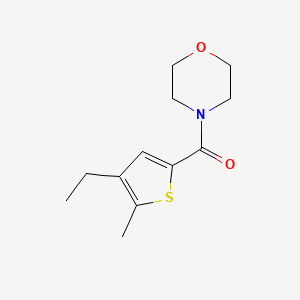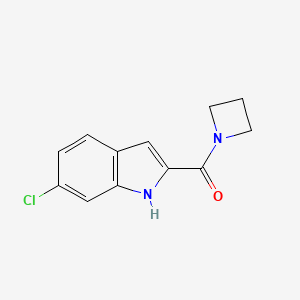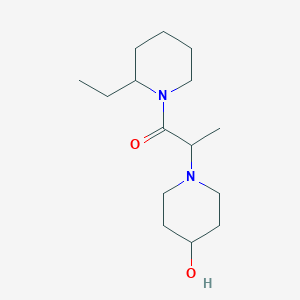![molecular formula C16H15N3O2 B7564730 (E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)
(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide is a chemical compound with a molecular formula of C20H18N4O2. It is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK. This compound has gained attention in scientific research due to its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of (E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide involves the inhibition of BTK. BTK is a protein kinase that plays a crucial role in B-cell receptor signaling. Inhibition of BTK leads to the suppression of downstream signaling pathways, ultimately leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide have been studied extensively. It has been shown to inhibit B-cell proliferation and survival, leading to potential therapeutic applications in treating B-cell malignancies. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide is its selectivity for BTK. This selectivity allows for targeted inhibition of B-cell receptor signaling, minimizing off-target effects. However, one limitation of this compound is its relatively short half-life, making it necessary to administer multiple doses for sustained inhibition.
Direcciones Futuras
There are several future directions for research on (E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide. One potential direction is to investigate its potential therapeutic applications in treating autoimmune disorders such as multiple sclerosis and lupus. Additionally, research could focus on developing more potent and selective BTK inhibitors with longer half-lives for sustained inhibition. Finally, research could investigate the potential use of (E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide in combination with other therapies for enhanced efficacy.
Métodos De Síntesis
The synthesis of (E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide involves several steps. The first step involves the condensation of 3-phenylpropanal with pyridine-3-carboxylic acid to form an intermediate compound. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)acetamide to form the final product.
Aplicaciones Científicas De Investigación
(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide has shown promising results in various scientific research applications. It has been shown to inhibit BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. This inhibition has potential therapeutic applications in treating B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
IUPAC Name |
(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(9-8-13-5-2-1-3-6-13)18-12-16(21)19-14-7-4-10-17-11-14/h1-11H,12H2,(H,18,20)(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJHJBVJAPSYKJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)



![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)


![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)